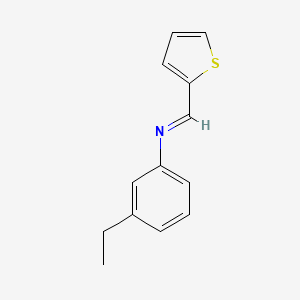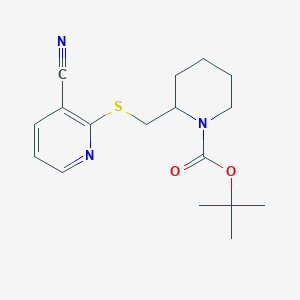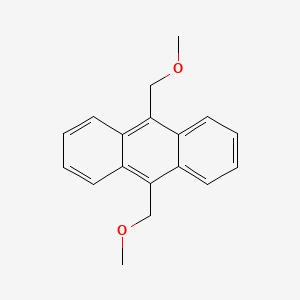
2-(2-Bromophenoxy)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenoxy)-5-nitropyridine is an organic compound that features a bromophenoxy group attached to a nitropyridine ring
Méthodes De Préparation
The synthesis of 2-(2-Bromophenoxy)-5-nitropyridine typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 5-nitropyridine under specific conditions to form the desired compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-(2-Bromophenoxy)-5-nitropyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form different products, depending on the oxidizing agent used.
Applications De Recherche Scientifique
2-(2-Bromophenoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development. Its derivatives may serve as candidates for new medications.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromophenoxy group may also play a role in binding to specific molecular targets, enhancing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-(2-Bromophenoxy)-5-nitropyridine can be compared with other similar compounds, such as:
2-(2-Chlorophenoxy)-5-nitropyridine: This compound has a chlorine atom instead of a bromine atom. The substitution of chlorine for bromine can affect the compound’s reactivity and biological activity.
2-(2-Iodophenoxy)-5-nitropyridine: The presence of an iodine atom can lead to different chemical and biological properties compared to the bromine-containing compound.
2-(2-Bromophenoxy)-3-nitropyridine: This compound has the nitro group in a different position on the pyridine ring, which can influence its reactivity and interactions with other molecules.
This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C11H7BrN2O3 |
|---|---|
Poids moléculaire |
295.09 g/mol |
Nom IUPAC |
2-(2-bromophenoxy)-5-nitropyridine |
InChI |
InChI=1S/C11H7BrN2O3/c12-9-3-1-2-4-10(9)17-11-6-5-8(7-13-11)14(15)16/h1-7H |
Clé InChI |
JUOVEUTXMQNKEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


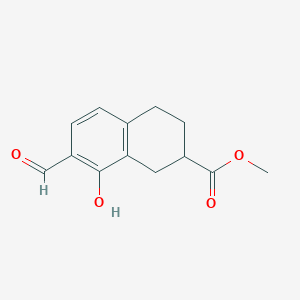
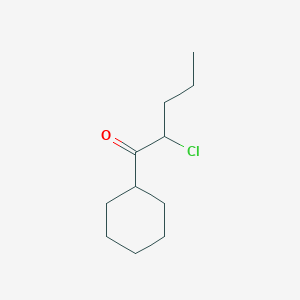

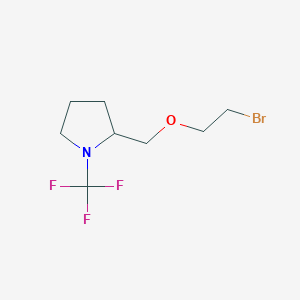
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)
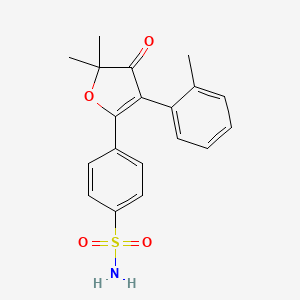
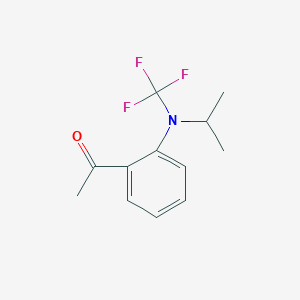
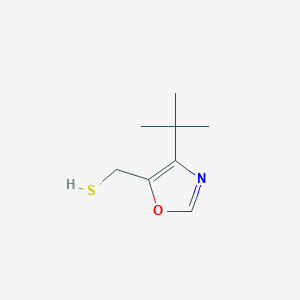
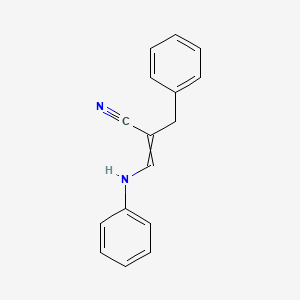
![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
